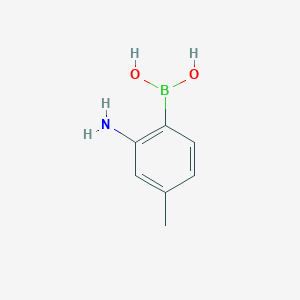

(2-Amino-4-methylphenyl)boronic acid

説明

(2-Amino-4-methylphenyl)boronic acid is an aromatic boronic acid derivative featuring an amino (-NH₂) group at the ortho position and a methyl (-CH₃) group at the para position relative to the boronic acid (-B(OH)₂) moiety. Boronic acids are widely recognized for their reversible covalent interactions with diols, amines, and other nucleophiles, making them valuable in dynamic combinatorial chemistry, drug design, and materials science .

特性

分子式 |

C7H10BNO2 |

|---|---|

分子量 |

150.97 g/mol |

IUPAC名 |

(2-amino-4-methylphenyl)boronic acid |

InChI |

InChI=1S/C7H10BNO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,9H2,1H3 |

InChIキー |

OBKFYMDHRFVVQC-UHFFFAOYSA-N |

正規SMILES |

B(C1=C(C=C(C=C1)C)N)(O)O |

製品の起源 |

United States |

準備方法

Nitration and Esterification Route

A patented continuous synthesis method describes the preparation of 2-amino-4-alkoxycarbonylphenylboronic acid hydrochloride, a close analog to (2-Amino-4-methylphenyl)boronic acid, which can be adapted for the methyl-substituted compound. The method involves:

Step 1: Nitration

p-Carboxyphenylboronic acid is nitrated using concentrated sulfuric acid and fuming nitric acid at 0–10°C for 2–3 hours to yield 2-nitro-4-carboxyphenylboronic acid. The reaction mixture is then poured into ice water, stirred, filtered, and dried to isolate the product.Step 2: Esterification

The 2-nitro-4-carboxyphenylboronic acid is reacted with an alcohol (methanol for methoxycarbonyl group or potentially methanol derivatives for methyl substitution) in the presence of a dehydrating agent at room temperature with reflux for 3–5 hours. The product, 2-nitro-4-alkoxycarbonylphenylboronic acid, is isolated by filtration after quenching in ice water.Step 3: Reduction

The nitro group is reduced to an amino group by hydrogenation in the presence of concentrated hydrochloric acid and a catalyst under 1–3 atm hydrogen pressure at 30–50°C for 8–10 hours. After reaction completion, the product is filtered and dried to obtain the amino-substituted boronic acid hydrochloride salt.

This method is noted for its simplicity, continuous process capability, low cost, and high purity and yield of the final product.

Borylation and Multi-Step Synthesis from Bromotoluene

Another efficient process reported in the literature starts from p-bromotoluene and involves:

Borylation

Conversion of p-bromotoluene to p-tolylboronic acid via reaction with a boron source (e.g., bis(pinacolato)diboron) under palladium catalysis.Oxidation and Nitration

Introduction of the nitro group at the 2-position relative to the methyl substituent.Esterification

Formation of the methoxycarbonyl group via esterification with methanol and acid catalysis.Hydrogenation

Reduction of the nitro group to the amino group under catalytic hydrogenation conditions.

This route offers good yields and practical scalability. Key considerations include the removal of methyl alcohol impurities from methyl borate during borylation to prevent yield loss, and mild esterification conditions activated by concentrated sulfuric acid to improve product yield without harsh conditions.

The reaction scheme is summarized as follows:

| Step | Reaction Type | Conditions | Key Notes |

|---|---|---|---|

| 1. Borylation | Pd-catalyzed | p-Bromotoluene, boron reagent | Methyl borate must be alcohol-free |

| 2. Nitration | Electrophilic | Standard nitration conditions | Introduces nitro group at ortho position |

| 3. Esterification | Acid-catalyzed | Methanol, conc. sulfuric acid, reflux | Avoids harsh conditions, improves yield |

| 4. Hydrogenation | Catalytic reduction | H2 gas, catalyst, mild temperature | Converts nitro to amino group |

This method was demonstrated to provide good yield and purity of 2-amino-4-(methoxycarbonyl)phenylboronic acid hydrochloride, which is structurally analogous to (2-Amino-4-methylphenyl)boronic acid.

Suzuki–Miyaura Cross-Coupling Adaptations

Comparative Analysis of Preparation Methods

Research Findings and Notes

The purity of methyl borate used in borylation significantly affects the yield of p-tolylboronic acid; removal of methyl alcohol impurities by washing with cold concentrated sulfuric acid is critical.

Esterification under concentrated sulfuric acid activation avoids harsh conditions and improves product yield compared to traditional methods.

Hydrogenation reduction of nitro groups to amino groups is effectively achieved using hydrogen gas under mild pressure and temperature in the presence of hydrochloric acid and catalysts, providing high-purity amino boronic acid salts.

Sequential Suzuki–Miyaura reactions can be temperature-controlled to selectively functionalize multi-substituted phenylboronic acids, enabling the synthesis of complex derivatives with amino and methyl substituents.

化学反応の分析

Types of Reactions: (2-Amino-4-methylphenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and halides in the presence of a palladium catalyst.

Oxidation: The boronic acid can be oxidized to form phenols using oxidizing agents such as hydrogen peroxide.

Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Oxidation: Hydrogen peroxide or other peroxides in aqueous or organic solvents.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds.

Oxidation: Phenolic derivatives.

Substitution: Amino-substituted derivatives.

科学的研究の応用

(2-Amino-4-methylphenyl)boronic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of (2-Amino-4-methylphenyl)boronic acid in chemical reactions involves the formation of a boronate complex, which facilitates the transfer of the boron atom to the target molecule. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . The amino group can also participate in hydrogen bonding and other interactions, influencing the reactivity and selectivity of the compound .

類似化合物との比較

Comparison with Structurally Similar Boronic Acids

Structural Analogues and Physicochemical Properties

Table 1: Key Structural and Functional Differences

*Experimental pKa values vary with solvent and measurement methods . †Estimated based on substituent effects: Amino groups lower pKa, while methyl groups have minimal electronic impact .

Key Observations :

- Electronic Effects: The amino group in (2-Amino-4-methylphenyl)boronic acid lowers its pKa compared to phenylboronic acid, enhancing reactivity at physiological pH .

Anticancer Activity :

- Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid exhibit sub-micromolar cytotoxicity in triple-negative breast cancer (4T1 cells) due to interactions with transcription factors or proteases .

- (2-Amino-4-methylphenyl)boronic acid’s amino group may facilitate interactions with serine proteases or kinases, though direct anticancer data are lacking in the evidence.

Enzyme Inhibition :

- β-Lactamase Inhibition : 1-Amido-2-triazolylethaneboronic acid (Ki ~ nM range) shows improved activity over phenyl-substituted analogs, highlighting the role of heterocyclic substituents .

- Protease Inhibition : Bifunctional aryl boronic acids (e.g., FL-166) inhibit SARS-CoV-2 3CLpro with Ki = 40 nM, leveraging boronic acid’s covalent interaction with catalytic serine .

Diagnostic Utility :

- Phenylboronic acid outperforms aminophenylboronic acid (APBA) in disk potentiation tests for detecting KPC carbapenemases, suggesting substituent position critically affects diagnostic accuracy .

Comparative Binding Affinity and Selectivity

- Glucose Binding : 3-AcPBA and 4-MCPBA exhibit lower glucose association constants than boronic acids with electron-donating groups, emphasizing the trade-off between pKa and diol-binding efficiency .

- Fungal HDAC Inhibition: [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid inhibits appressorium formation in Magnaporthe oryzae at 1 µM, comparable to trichostatin A (1.5 µM), indicating substituent flexibility enhances target engagement .

Q & A

Q. Purity Validation :

- LC-MS/MS : Highly sensitive triple quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode can detect impurities at sub-ppm levels. This method avoids derivatization and reduces sample preparation time .

- ¹H/¹¹B NMR Spectroscopy : Confirms structural integrity and quantifies residual solvents or byproducts .

Basic: Which analytical techniques are most effective for characterizing boronic acid derivatives?

Methodological Answer:

Key techniques include:

- MALDI-TOF Mass Spectrometry : Effective for sequencing boronic acid-containing peptides. Derivatization with diols (e.g., pinacol) prevents boroxine formation, enabling accurate mass analysis .

- Surface Plasmon Resonance (SPR) : Measures binding kinetics of boronic acids with glycoproteins or diol-containing molecules. SPR can quantify association/dissociation rates in real time .

- HPLC with Fluorescence Detection : Used for quantifying boronic acid-drug conjugates, especially when paired with pre-column derivatization .

Advanced: How do secondary interactions affect boronic acid-based glycoprotein binding studies, and how can these be mitigated?

Methodological Answer:

Non-specific secondary interactions (e.g., hydrophobic or electrostatic forces) can reduce selectivity in glycoprotein capture. For example, RNAse B binding to boronic acid surfaces is influenced by buffer pH and ionic strength .

Q. Mitigation Strategies :

- Buffer Optimization : Use high-pH borate buffers (pH ≥ 8.5) to enhance boronate ester formation while minimizing non-specific interactions .

- Surface Modification : Introduce hydrophilic spacers (e.g., carboxymethyl dextran) to reduce hydrophobic interactions .

Advanced: What strategies address boroxine formation during mass spectrometric analysis of boronic acids?

Methodological Answer:

Boroxine formation (dehydration/trimerization) complicates MS analysis. Solutions include:

- Derivatization : Convert boronic acids to stable esters using diols (e.g., pinacol) or 2,5-dihydroxybenzoic acid (DHB), which also acts as a MALDI matrix .

- On-Plate Esterification : Mix samples directly with DHB on the MALDI plate for in situ derivatization, simplifying workflow .

Advanced: How to design boronic acid derivatives for targeted anticancer activity?

Methodological Answer:

- Bioisosteric Replacement : Replace carboxyl or hydroxyl groups in lead compounds with boronic acid moieties to enhance binding to proteases (e.g., proteasome inhibitors) .

- Structure-Activity Relationship (SAR) Studies : Test analogs with varying substituents (e.g., trifluoromethyl or methyl groups) on the phenyl ring. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid shows enhanced lipophilicity and cellular uptake .

- In Silico Screening : Use molecular docking to predict binding affinity to targets like EGFR or HER2 .

Advanced: What are the kinetic considerations in boronic acid-diol binding for sensor development?

Methodological Answer:

Binding kinetics determine sensor response time. Key findings:

- Stopped-Flow Kinetics : Reveals that boronic acid-sugar binding (e.g., with D-fructose) reaches equilibrium in seconds. kon values correlate with thermodynamic affinity (fructose > glucose) .

- pH Dependence : Binding is faster at physiological pH (7.4) due to optimal boronate anion formation .

Q. Design Implications :

- Prioritize boronic acids with electron-withdrawing substituents (e.g., -CF₃) to enhance kon .

- Use fluorescence quenching assays for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。